Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)-

Description

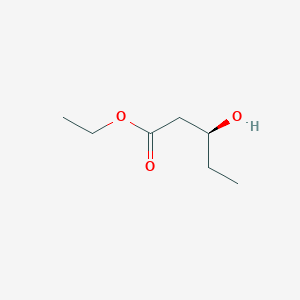

Chemical Structure and Properties Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)- is a chiral ester derivative of pentanoic acid featuring a hydroxyl group at the third carbon and an ethyl ester moiety. The (3S) stereochemistry indicates the specific spatial arrangement of the hydroxyl group, which may influence its biological activity and interactions.

Occurrence and Applications This compound is implicated in microbial volatile organic compounds (VOCs) with antifungal properties. For instance, yeast strains like Candida intermedia (strain C410) produce derivatives such as "pentanoic acid, 4-methyl-, ethyl ester" as part of their VOC profile, which inhibit fungal pathogens like Botrytis cinerea . Its presence in fermentation systems (e.g., JIUYAO, a traditional Chinese fermentation starter) suggests roles in flavor modulation, though direct detection in these contexts requires further validation .

Properties

CAS No. |

73143-67-6 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

ethyl (3S)-3-hydroxypentanoate |

InChI |

InChI=1S/C7H14O3/c1-3-6(8)5-7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |

InChI Key |

YESYELHMPYCIAQ-LURJTMIESA-N |

Isomeric SMILES |

CC[C@@H](CC(=O)OCC)O |

Canonical SMILES |

CCC(CC(=O)OCC)O |

Origin of Product |

United States |

Preparation Methods

Substrate Selection and Reaction Design

Microbial Reduction via Baker’s Yeast

Fermentation-Based Synthesis

Baker’s yeast (Saccharomyces cerevisiae) mediates the asymmetric reduction of β-keto esters through endogenous oxidoreductases. A reported protocol for ethyl (S)-3-hydroxybutanoate involves:

Challenges for Pentanoate Synthesis:

-

Substrate solubility : Longer-chain β-keto esters may exhibit reduced aqueous solubility, necessitating co-solvents like ethanol or dimethyl sulfoxide.

-

Steric effects : The yeast’s enzymes may favor smaller substrates, requiring strain engineering for pentanoate derivatives.

Chemical Synthesis Routes

Chiral Auxiliaries and Catalysts

Chemical methods often rely on chiral catalysts or auxiliaries. For instance, Evans oxazolidinones or Jacobsen epoxidation catalysts could induce asymmetry in a pentanoate precursor. While no direct examples exist for ethyl (3S)-3-hydroxypentanoate, a study on β-amino esters used chiral lithium amides to achieve diastereomeric ratios >20:1.

Proposed Pathway:

-

Synthesize ethyl 3-ketopentanoate via Claisen condensation.

-

Reduce the ketone using a chiral catalyst (e.g., Corey-Bakshi-Shibata reagent).

-

Purify via fractional distillation or chromatography.

Comparative Analysis of Methods

Industrial Considerations

Process Optimization

The enzymatic route offers the best balance of efficiency and sustainability. Scaling this method for pentanoate derivatives would require:

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.

Major Products Formed

Oxidation: 3-oxopentanoic acid or 3-hydroxy-pentanoic acid.

Reduction: 3-hydroxy-pentanol.

Substitution: 3-chloropentanoic acid or 3-bromopentanoic acid.

Scientific Research Applications

Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)- has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: It is used in the production of flavors, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of pentanoic acid, 3-hydroxy-, ethyl ester, (3S)- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key esters structurally related to pentanoic acid, 3-hydroxy-, ethyl ester, (3S)-:

Key Research Findings

Role in Flavor and Fermentation

- In contrast, hexanoic acid ethyl ester dominates these profiles (up to 64.235% relative abundance), underscoring the impact of chain length on volatility and sensory properties .

- Hydroxy-substituted esters, such as ethyl 3-hydroxybutanoate, are less common in flavor profiles but critical in chiral synthesis and metabolic pathways (e.g., ketone body metabolism) .

Functional Group Impact

- The 3-hydroxy group in the target compound likely enhances hydrogen-bonding capacity, influencing its antimicrobial efficacy and interaction with biological targets compared to non-hydroxylated analogs .

Biological Activity

Pentanoic acid, 3-hydroxy-, ethyl ester, commonly referred to as ethyl 3-hydroxypentanoate, is an organic compound characterized by its molecular formula and a molecular weight of approximately 146.18 g/mol. This compound features a pentanoic acid backbone with a hydroxyl group at the third carbon position and an ethyl ester functional group. It is notable for its pleasant fruity odor, making it suitable for applications in the flavor and fragrance industries .

1. Flavoring Agent and Sensory Perception

Pentanoic acid, 3-hydroxy-, ethyl ester has been primarily studied for its role as a flavoring agent. Its sensory properties have been evaluated in various food applications, where it contributes to the overall flavor profile. The compound's pleasant aroma and taste make it an attractive candidate in the food industry, particularly in enhancing the sensory experience of consumers.

3. Antioxidant Activity

The antioxidant properties of pentanoic acid derivatives are also worth noting. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems. Although direct studies on the antioxidant activity of pentanoic acid, 3-hydroxy-, ethyl ester are scarce, related compounds have shown significant antioxidant effects in various assays such as DPPH and ABTS tests. These tests measure the ability of compounds to scavenge free radicals and can provide insights into the potential health benefits of this ester .

Case Studies and Experimental Data

Here are some selected findings from studies relevant to pentanoic acid, 3-hydroxy-, ethyl ester:

Toxicological Assessments

Toxicological assessments are crucial for understanding the safety profile of pentanoic acid derivatives when used in food or pharmaceutical applications. Current literature suggests that while many flavoring agents are generally recognized as safe (GRAS), specific inhalation toxicity studies for non-nicotine e-cigarette constituents have raised concerns about potential health risks associated with certain chemical exposures . However, comprehensive data on pentanoic acid, 3-hydroxy-, ethyl ester remains limited.

Q & A

Q. What are the established synthetic routes for (3S)-ethyl 3-hydroxypentanoate, and how can reaction conditions be optimized for enantiomeric purity?

The synthesis typically involves stereoselective esterification or enzymatic resolution. For example, enantiomerically pure esters can be synthesized via lipase-catalyzed transesterification under mild conditions (e.g., 25–40°C, pH 7–8) using vinyl acetate as an acyl donor . Optimization requires monitoring reaction kinetics (e.g., via GC-MS) and adjusting parameters like solvent polarity (e.g., hexane vs. tert-butyl methyl ether) to enhance enzyme activity and reduce racemization. NIST data on analogous esters (e.g., ethyl 3-methylpentanoate) provide benchmarks for molecular weight (144.21 g/mol) and structural validation .

Q. How can spectroscopic techniques (IR, NMR, MS) be used to characterize (3S)-ethyl 3-hydroxypentanoate?

- IR Spectroscopy : The hydroxyl (O–H) stretch appears at ~3400–3600 cm⁻¹, while ester carbonyl (C=O) absorbs at ~1730–1750 cm⁻¹. Compare with NIST’s IR data for ethyl 3-methylpentanoate to identify branching effects .

- NMR : H NMR shows the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and the chiral 3-hydroxy center (δ 3.5–4.0 ppm). C NMR confirms the ester carbonyl at ~170–175 ppm .

- Mass Spectrometry : Electron ionization (EI-MS) fragments the ester into m/z 88 (C₄H₈O₂⁺) and m/z 57 (C₃H₅O⁺), with molecular ion [M]⁺ at m/z 146 .

Q. What are the critical safety considerations for handling (3S)-ethyl 3-hydroxypentanoate in laboratory settings?

Refer to safety data sheets (SDS) for analogous hydroxy esters:

- Skin/Eye Exposure : Wear nitrile gloves and goggles; rinse immediately with water (≥15 minutes) if exposed .

- Ventilation : Use fume hoods during synthesis due to potential volatility (predicted boiling point: ~200–220°C based on ethyl 3-methylpentanoate) .

- Storage : Keep in amber glass vials at 2–8°C to prevent hydrolysis .

Q. How can chromatographic methods (HPLC, GC) resolve enantiomeric impurities in this compound?

Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC or GC can separate enantiomers. Use hexane:isopropanol (95:5) as a mobile phase, with UV detection at 210 nm. Retention times for (3S) vs. (3R) enantiomers differ by 1–3 minutes, depending on column temperature (25–40°C) .

Q. What thermodynamic properties (e.g., melting point, solubility) are relevant for purification?

- Melting Point : Predicted to be <0°C (similar to ethyl 3-hydroxybutanoate) .

- Solubility : Miscible with polar aprotic solvents (e.g., ethyl acetate, THF) but poorly soluble in water (<1 g/L at 25°C) .

- Purification : Use fractional distillation (bp ~200–220°C) or silica gel chromatography (eluent: ethyl acetate/hexane 1:4) .

Advanced Research Questions

Q. How can conflicting stereochemical assignments in NMR data be resolved?

Discrepancies in H NMR coupling constants (e.g., J = 4–6 Hz for 3-hydroxy protons) may arise from diastereomeric impurities or solvent effects. Use Variable Temperature (VT) NMR to assess conformational stability or Vibrational Circular Dichroism (VCD) to confirm absolute configuration . Cross-validate with X-ray crystallography if crystalline derivatives (e.g., 3,5-dinitrobenzoyl esters) are available .

Q. What computational methods (DFT, MD) predict the compound’s reactivity in catalytic systems?

- Density Functional Theory (DFT) : Calculate transition-state energies for ester hydrolysis or enzymatic acylation. Compare activation barriers for (3S) vs. (3R) configurations to explain enantioselectivity .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. toluene) to optimize reaction media for lipase-catalyzed synthesis .

Q. How do kinetic isotope effects (KIEs) inform the mechanism of enzymatic esterification?

Deuterium labeling at the hydroxy group (C3–OH → C3–OD) reduces reaction rates (k_H/k_D > 2), indicating proton transfer is rate-limiting in lipase-mediated reactions. Use H NMR or mass spectrometry to track isotopic incorporation .

Q. What strategies mitigate racemization during large-scale synthesis?

- Low-Temperature Processing : Conduct reactions at ≤30°C to minimize thermal racemization .

- Enzyme Immobilization : Use cross-linked enzyme aggregates (CLEAs) to enhance stability and reusability in continuous-flow reactors .

- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect early racemization .

Q. How can metabolomic studies elucidate the compound’s role in biosynthetic pathways?

Incorporate C-labeled (3S)-ethyl 3-hydroxypentanoate into microbial cultures (e.g., E. coli). Use LC-HRMS to trace incorporation into polyhydroxyalkanoates (PHAs) or fatty acid derivatives, identifying enzymatic bottlenecks (e.g., PHA synthase activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.